
Fmoc-Asp(OtBu)-H
Descripción general
Descripción
Fmoc-Asp(OtBu)-H is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-H typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Ester: The carboxyl group of the protected amino acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow Chemistry: This method is often employed to enhance the efficiency and yield of the reaction.
Automated Purification: Industrial-scale purification techniques such as large-scale chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Asp(OtBu)-H undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used for ester hydrolysis.
Coupling: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the ester yields the free carboxylic acid.
Peptides: Coupling reactions yield peptides with the desired sequence.
Aplicaciones Científicas De Investigación
Fmoc-Asp(OtBu)-H has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its protective groups.
Biological Studies: The compound is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications.
Mecanismo De Acción
The mechanism of action of Fmoc-Asp(OtBu)-H involves the following steps:
Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Coupling: The free amino group participates in peptide coupling reactions, forming peptide bonds with other amino acids.
Comparación Con Compuestos Similares
Fmoc-Asp(OtBu)-H can be compared with other similar compounds such as:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: This compound is also used in peptide synthesis and has similar protective groups.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid: Another amino acid derivative used in peptide synthesis.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid: A derivative used in the synthesis of peptides with different functional groups.
These compounds share similar protective groups and are used in peptide synthesis, but they differ in their specific structures and applications.
Propiedades
Fórmula molecular |
C23H25NO5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
InChI |
InChI=1S/C23H25NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,13,15,20H,12,14H2,1-3H3,(H,24,27) |
Clave InChI |
TYPIQBXHJBDEBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate](/img/structure/B8588987.png)

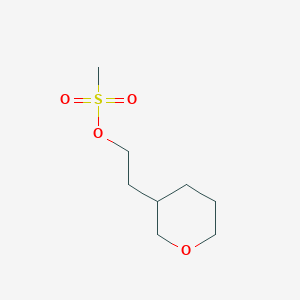
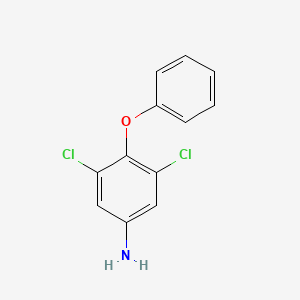
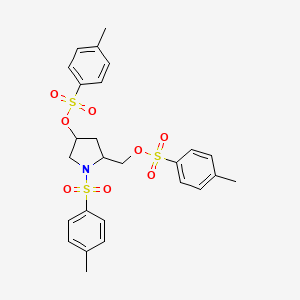
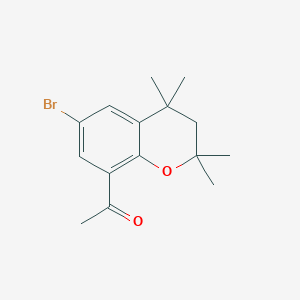
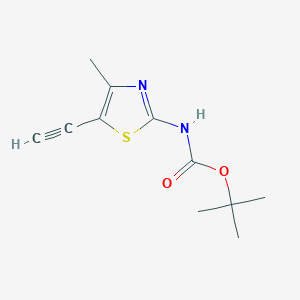
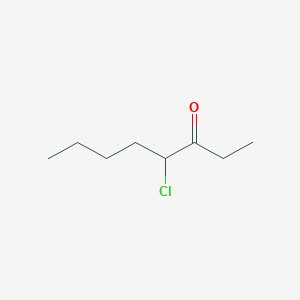
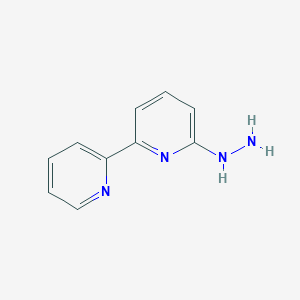
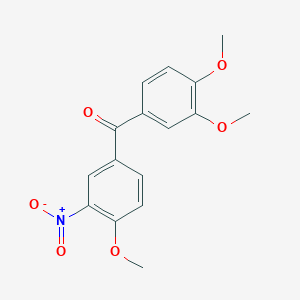

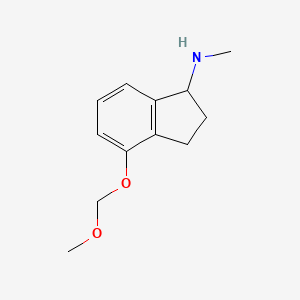

![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde](/img/structure/B8589044.png)
